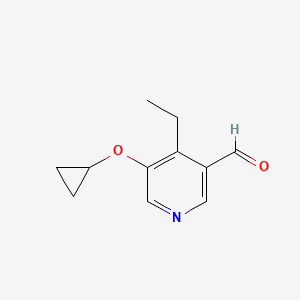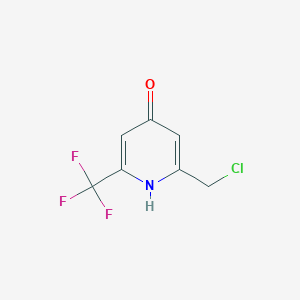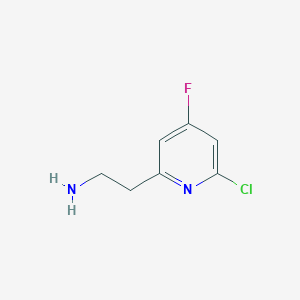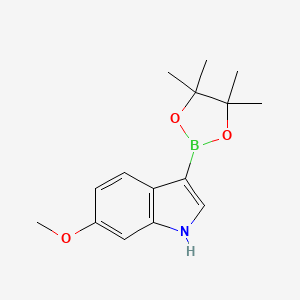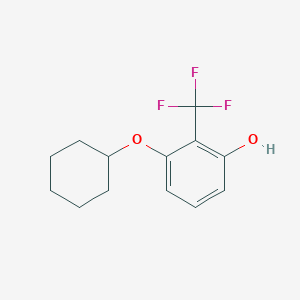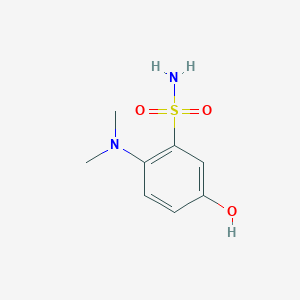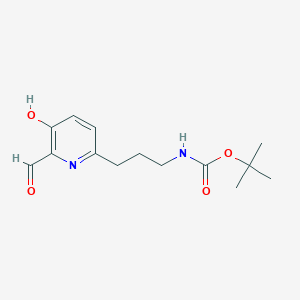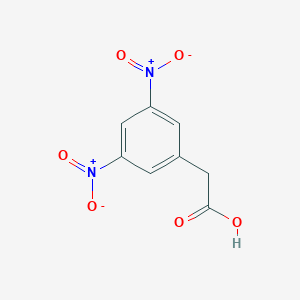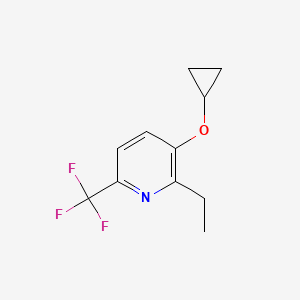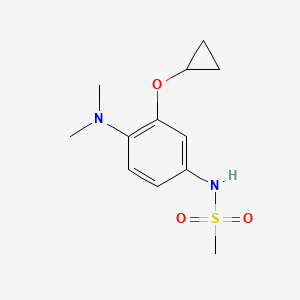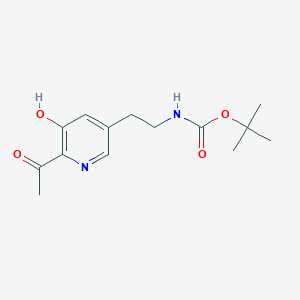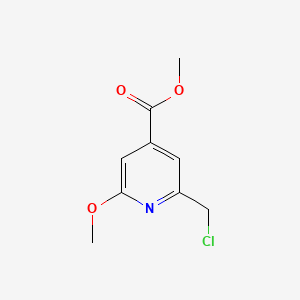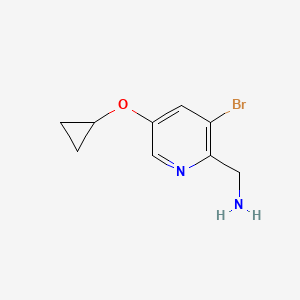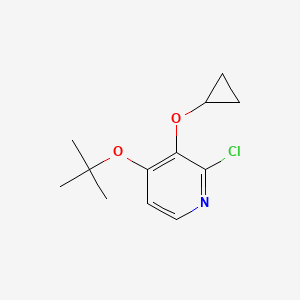
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of pyridine, featuring tert-butoxy, chloro, and cyclopropoxy substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclopropyl alcohol.
Formation of Cyclopropyl Ether: Cyclopropyl alcohol is reacted with a suitable base to form the cyclopropyl ether intermediate.
Introduction of Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable catalyst.
Final Product Formation: The final product, this compound, is obtained through purification and isolation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Advanced purification techniques like chromatography and crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine compounds.
Reduction: Formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl-2-chloro-3-cyclopropoxypyridine: Similar structure but with a tert-butyl group instead of tert-butoxy.
2-Chloro-3-cyclopropoxypyridine: Lacks the tert-butoxy group.
4-Tert-butoxy-2-chloropyridine: Lacks the cyclopropoxy group.
Uniqueness
4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-chloro-3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
XXKUXJDXTMRMPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=NC=C1)Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


